4-Tert-butyl-2-(methylthio)pyrimidine
Overview
Description
4-Tert-butyl-2-(methylthio)pyrimidine is an organic compound with the molecular formula C9H14N2S It is a pyrimidine derivative characterized by the presence of a tert-butyl group at the 4-position and a methylthio group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2-(methylthio)pyrimidine typically involves the reaction of 2-chloropyrimidine with tert-butylthiol in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The general reaction scheme is as follows:
2-chloropyrimidine+tert-butylthiolNaHthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-2-(methylthio)pyrimidine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the tert-butyl group or to modify the pyrimidine ring.
Substitution: The tert-butyl and methylthio groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: 4-Tert-butyl-2-(methylsulfinyl)pyrimidine, 4-Tert-butyl-2-(methylsulfonyl)pyrimidine.
Reduction: Various reduced derivatives depending on the specific reaction conditions.
Substitution: A wide range of substituted pyrimidines.
Scientific Research Applications
4-Tert-butyl-2-(methylthio)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-2-(methylthio)pyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the tert-butyl and methylthio groups can influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-Tert-butylpyridine: Similar structure but lacks the methylthio group.
2-Methylthio-4-chloropyrimidine: Similar structure but has a chlorine atom instead of the tert-butyl group.
Uniqueness
4-Tert-butyl-2-(methylthio)pyrimidine is unique due to the combination of the tert-butyl and methylthio groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-tert-butyl-2-methylsulfanylpyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S/c1-9(2,3)7-5-6-10-8(11-7)12-4/h5-6H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOPLDXFQWLBPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NC=C1)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901248262 | |
Record name | 4-(1,1-Dimethylethyl)-2-(methylthio)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901248262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66522-12-1 | |
Record name | 4-(1,1-Dimethylethyl)-2-(methylthio)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66522-12-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1,1-Dimethylethyl)-2-(methylthio)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901248262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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